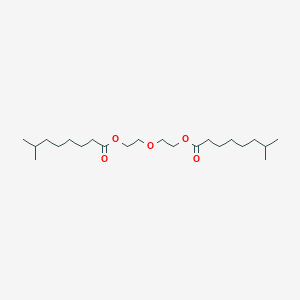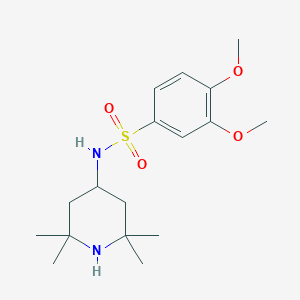
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, also known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTS is a sulfonamide-based compound that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of carbonic anhydrases has been shown to have therapeutic potential in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which can lead to a decrease in the production of bicarbonate ions and an increase in the production of protons. 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
实验室实验的优点和局限性
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several advantages for use in lab experiments. It is a stable and readily available compound that can be synthesized through various methods. 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide in lab experiments. 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has a relatively low potency compared to other carbonic anhydrase inhibitors, which may limit its use in some applications. Additionally, 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has not been extensively studied in vivo, which may limit its potential therapeutic applications.
未来方向
There are several future directions for the study of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide. One potential direction is the development of more potent carbonic anhydrase inhibitors based on the structure of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide. Another direction is the investigation of the anti-inflammatory and anti-cancer properties of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide in vivo. Additionally, the potential use of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide as a pharmacological tool to study the role of sulfonamides in the inhibition of carbonic anhydrase enzymes could also be explored. Overall, the study of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
合成方法
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can be synthesized through various methods, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base or the reaction of 3,4-dimethoxyaniline with 2,2,6,6-tetramethylpiperidine-1-oxyl radical in the presence of a copper catalyst. The yield and purity of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can be improved by optimizing the reaction conditions, such as the reaction temperature and time, the concentration of reagents, and the type of solvent used.
科学研究应用
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has been used as a pharmacological tool to study the role of sulfonamides in the inhibition of carbonic anhydrase enzymes. 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has also been used as a precursor for the synthesis of other sulfonamide-based compounds.
属性
产品名称 |
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
|---|---|
分子式 |
C17H28N2O4S |
分子量 |
356.5 g/mol |
IUPAC 名称 |
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H28N2O4S/c1-16(2)10-12(11-17(3,4)19-16)18-24(20,21)13-7-8-14(22-5)15(9-13)23-6/h7-9,12,18-19H,10-11H2,1-6H3 |
InChI 键 |
QQLBFRJGUTTXGN-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C |
规范 SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2R,5S)-5-[(5S)-5-[(2R,5R)-5-[(2S,5R)-5-[(2S,5R)-5-(1-hydroxyethyl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]oxolan-2-yl]-2,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B222675.png)
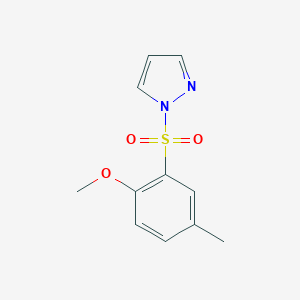

![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)

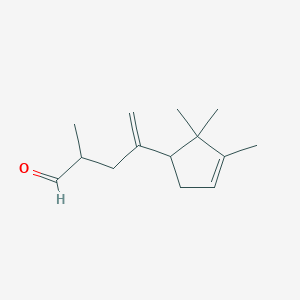
![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)
![(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B222780.png)
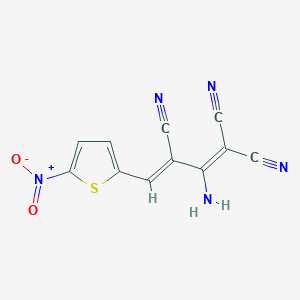
![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)


![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
